{7-Oxaspiro[3.5]nonan-6-yl}methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-8-ylmethanol |
InChI |
InChI=1S/C9H16O2/c10-7-8-6-9(2-1-3-9)4-5-11-8/h8,10H,1-7H2 |
InChI Key |
QDOWLNSHLKCNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOC(C2)CO |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 7 Oxaspiro 3.5 Nonan 6 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Conformational and Stereochemical Assignments
NMR spectroscopy is a cornerstone for determining the detailed molecular structure of organic compounds in solution. For {7-Oxaspiro[3.5]nonan-6-yl}methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its connectivity and spatial arrangement.
While specific experimental data for this compound is not widely published, the expected chemical shifts in its ¹H and ¹³C NMR spectra can be predicted based on the chemical environment of the nuclei. The presence of an oxetane (B1205548) ring, a cyclohexane (B81311) ring, and a primary alcohol function dictates the spectral features.
The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their electronic environment. The carbon atoms of the oxetane ring are expected to be the most deshielded among the sp³ carbons due to the electronegative oxygen atom. The spiro carbon, being a quaternary center, would show a characteristic chemical shift. The carbons of the cyclohexane ring would appear in the aliphatic region, and the carbon of the hydroxymethyl group would be in a range typical for a primary alcohol.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Protons on oxetane ring | 4.0 - 5.0 (m) | 70 - 85 |
| Protons on cyclohexane ring | 1.2 - 2.0 (m) | 20 - 40 |
| CH-OH | ~3.5 - 4.0 (m) | 60 - 70 |
| CH₂-OH | ~3.4 - 3.8 (d or m) | ~65 |
| OH | Variable (br s) | - |
| Spiro Carbon | - | 40 - 50 |
Note: These are predicted values and may vary in an actual spectrum. m = multiplet, d = doublet, br s = broad singlet.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity within the cyclohexane and oxetane rings, as well as the coupling between the methine proton at the 6-position and the methylene (B1212753) protons of the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon signal to its attached proton(s), confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the connectivity across the spiro center and for confirming the attachment of the hydroxymethyl group to the 6-position of the spirocyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment would be vital for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxymethyl group with respect to the oxetane ring and the conformational preferences of the cyclohexane ring.
Mass Spectrometry (MS): Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 156 might be observed, although it could be weak due to the facile fragmentation of ethers and alcohols. The fragmentation of ethers is often initiated at the oxygen atom. youtube.comyoutube.com Common fragmentation pathways for ethers include α-cleavage and inductive cleavage. youtube.comyoutube.commiamioh.edu
Plausible fragmentation pathways for this compound would include:
Loss of a hydrogen radical: A peak at m/z 155 ([M-H]⁺) could arise from the loss of a hydrogen atom.
Loss of a hydroxyl radical: A peak at m/z 139 ([M-OH]⁺) is possible from the cleavage of the C-OH bond.
Loss of a hydroxymethyl radical: Cleavage of the bond between the ring and the hydroxymethyl group could result in a fragment at m/z 125 ([M-CH₂OH]⁺).
Ring opening and fragmentation: The oxetane and cyclohexane rings can undergo various ring-opening and subsequent fragmentation reactions, leading to a complex pattern of lower mass ions. For instance, cleavage of the ether linkage is a common pathway for ethers. youtube.comyoutube.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion |
| 155 | [C₉H₁₅O₂]⁺ | Loss of H• |
| 139 | [C₉H₁₅O]⁺ | Loss of •OH |
| 125 | [C₈H₁₃O]⁺ | Loss of •CH₂OH |
| Various | Smaller fragments | Ring opening and subsequent cleavages |
Infrared (IR) Spectroscopy: Identification of Key Functional Groups and Vibrational Modes
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) of the primary alcohol, indicating hydrogen bonding.
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the cyclohexane and oxetane rings, as well as the hydroxymethyl group.
C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ would be indicative of the C-O stretching vibrations. This region might show multiple bands due to the presence of both the ether linkage in the oxetane ring and the primary alcohol.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Ether/Alcohol (C-O) | C-O Stretch | 1000 - 1300 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)
While no public X-ray crystallographic data for this compound is currently available, this technique would be the definitive method for determining its absolute stereochemistry and solid-state conformation, provided a suitable single crystal can be grown.
X-ray crystallography involves diffracting X-rays off a crystalline sample to determine the precise arrangement of atoms in the crystal lattice. This would provide unambiguous information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the cyclohexane and oxetane rings in the solid state.
Stereochemistry: The absolute configuration of the stereocenters, if the molecule is chiral and crystallizes in a non-centrosymmetric space group. This would definitively establish the relative orientation of the substituents on the spirocyclic system.
In the absence of experimental data, the structural elucidation of this compound relies on the predictive power of spectroscopic techniques, grounded in the fundamental principles of chemical structure and bonding.
Computational and Theoretical Investigations of 7 Oxaspiro 3.5 Nonan 6 Yl Methanol
Quantum Chemical Calculations: Electronic Structure and Bonding Analysis
Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of {7-Oxaspiro[3.5]nonan-6-yl}methanol. Methods such as Density Functional Theory (DFT) are employed to model the molecule and derive fundamental properties.
Typical computational approaches involve geometry optimization using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311G(d,p) or def2-TZVP) to find the lowest energy structure. nih.govmdpi.com Subsequent calculations on the optimized geometry can provide a wealth of information.
Key Electronic Properties Investigated:
Electron Distribution and Polarity: Analysis of the electron density distribution reveals the polar nature of the molecule. The electronegative oxygen atoms in the oxetane (B1205548) ring and the hydroxyl group create significant partial negative charges, while the adjacent carbon atoms bear partial positive charges. This charge separation is quantified by the molecular dipole moment. For similar fluorinated spiro-heterocycles, calculated dipole moments have been used to compare the polarity of related structures. mdpi.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The energy and localization of the HOMO indicate the most probable sites for electrophilic attack, while the LUMO suggests the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Atomic Charges: The calculation of atomic charges, for instance using the Mulliken or Natural Population Analysis (NPA) schemes, provides a quantitative measure of the charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers.
Theoretical calculations on related spiro-compounds have demonstrated how the electronic structure dictates their photophysical properties, indicating that such analyses are crucial for understanding the fundamental behavior of these complex molecules. barbatti.org
Conformational Analysis and Energy Landscapes of the Spirocyclic System
The spirocyclic system of this compound possesses considerable conformational flexibility, primarily arising from the puckering of the cyclohexane (B81311) ring and the rotation of the methanol (B129727) side chain. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers.
The conformational behavior of the two rings is a central aspect of the molecule's structure.
Oxetane Ring: The four-membered oxetane ring is inherently strained, with a reported strain energy of approximately 106-107 kJ/mol. acs.orgutexas.edu While the parent oxetane is nearly planar, the introduction of substituents can lead to a more puckered conformation to alleviate steric strain. acs.orgillinois.edu For this compound, the spiro-fusion to the cyclohexane ring and the presence of the hydroxymethyl group will influence the degree of puckering. Computational studies on substituted oxetanes have shown that the puckering angle is a sensitive function of the substitution pattern. acs.org
Cyclohexane Ring: The cyclohexane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. The spiro-attachment to the oxetane ring will likely introduce some distortion to the ideal chair geometry. The hydroxymethyl group can occupy either an axial or an equatorial position on the cyclohexane ring, leading to different conformers with distinct energies.
The methanol side chain (-CH₂OH) attached to the cyclohexane ring introduces additional conformational degrees of freedom. The rotation around the C-C and C-O bonds of this side chain leads to various possible orientations of the hydroxyl group relative to the spirocyclic core.
Computational studies on the closely related 3-methyl-3-oxetanemethanol (B150462) have explored its conformational landscape, highlighting the importance of the orientation of the hydroxymethyl group. researchgate.net For this compound, the most stable conformers will be determined by a balance of intramolecular interactions, including hydrogen bonding between the hydroxyl group and the oxetane oxygen, and steric hindrance with the rest of the molecule. A detailed computational scan of the torsional angles would reveal the energy barriers to rotation and the relative populations of the different rotamers.
Reaction Mechanism Modeling for the Synthesis and Transformation of this compound
Computational modeling can provide valuable insights into the reaction mechanisms involved in the synthesis and further chemical transformations of this compound.
Synthesis: The synthesis of spiroethers often involves intramolecular cyclization reactions. acs.orgnih.gov For instance, a plausible synthetic route could involve a Williamson ether synthesis-type reaction on a suitably functionalized cyclohexanone (B45756) derivative. Computational modeling of such a reaction would involve:
Locating Transition States: Identifying the transition state structures for the key bond-forming steps.
Calculating Activation Energies: Determining the energy barriers for the reaction, which provides information about the reaction kinetics.
Investigating Reaction Pathways: Comparing different possible reaction pathways to predict the most likely mechanism and the expected product distribution.
Transformations: The hydroxyl group of this compound is a key site for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or substitution reactions. Computational modeling can be used to study the mechanisms of these transformations, providing a deeper understanding of the reactivity of the molecule.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to confirm the structure of the molecule. The calculations can also help to assign specific peaks to individual atoms in the molecule, which can be challenging for complex structures like spirocycles.
The following table provides a hypothetical example of how predicted spectroscopic data could be presented.
| Property | Predicted Value (Illustrative) | Experimental Correlation |
| ¹H NMR Chemical Shift (ppm) | δ 3.5-3.8 (-CH₂OH) | Protons adjacent to the hydroxyl group. |
| ¹³C NMR Chemical Shift (ppm) | δ 60-70 (-CH₂OH) | Carbon of the hydroxymethyl group. |
| IR Frequency (cm⁻¹) | ~3400 (broad) | O-H stretch of the hydroxyl group. |
| IR Frequency (cm⁻¹) | ~980 | Characteristic C-O stretch of the oxetane ring. |
It is important to note that while computational predictions are highly valuable, they are most powerful when used in conjunction with experimental data for validation and refinement.
Chemical Reactivity and Derivatization of 7 Oxaspiro 3.5 Nonan 6 Yl Methanol
Reactions at the Hydroxyl Group of {7-Oxaspiro[3.5]nonan-6-yl}methanol
The primary alcohol (-CH₂OH) group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Oxidation Reactions
The hydroxymethyl group of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. smolecule.com
To Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 7-Oxaspiro[3.5]nonane-6-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are typically effective for this transformation.
To Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 7-Oxaspiro[3.5]nonane-6-carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones reagent), or ruthenium tetroxide (RuO₄). smolecule.com
| Product | Reagent(s) | Reaction Type |
|---|---|---|
| 7-Oxaspiro[3.5]nonane-6-carbaldehyde | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Partial Oxidation |
| 7-Oxaspiro[3.5]nonane-6-carboxylic acid | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Full Oxidation |
Etherification and Esterification
The hydroxyl group readily participates in ether and ester formation, providing pathways to a diverse range of derivatives.
Etherification : The formation of ethers can be achieved under various conditions. For instance, the Williamson ether synthesis involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide), yielding a methoxy (B1213986) ether derivative.
Esterification : Esters can be synthesized by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. Alternatively, for a faster and often higher-yield reaction, an acid chloride (e.g., acetyl chloride) can be used in the presence of a non-nucleophilic base like pyridine.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org Therefore, the -OH group must first be converted into a better leaving group. unco.edu
A common strategy is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. youtube.com The resulting tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This two-step process allows for the introduction of halides, azides, cyanides, and other functional groups with inversion of stereochemistry if the carbon were chiral. youtube.comlibretexts.org
Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for direct conversion to the corresponding alkyl chloride and alkyl bromide, respectively. smolecule.com
| Reaction Type | Reagent(s) | Intermediate/Product Class |
|---|---|---|
| Etherification (Williamson) | 1. NaH; 2. R-X (e.g., CH₃I) | Alkyl Ether |
| Esterification (Fischer) | R-COOH, H⁺ catalyst | Ester |
| Esterification | R-COCl, Pyridine | Ester |
| Nucleophilic Substitution | 1. TsCl, Pyridine; 2. Nucleophile (Nu⁻) | Tosylate, Substituted Product |
| SOCl₂ or PBr₃ | Alkyl Halide |
Modifications of the Spiro[3.5]nonane Core
The defining feature of the core structure is the strained oxetane (B1205548) ring, which is susceptible to ring-opening reactions. illinois.edu The cyclohexane (B81311) ring, being a saturated alkane, is comparatively unreactive.
Ring Opening Reactions of the Oxetane Moiety
The significant ring strain of the oxetane ring makes it susceptible to cleavage by various reagents, particularly under acidic conditions or with strong nucleophiles. magtech.com.cnresearchgate.net The regioselectivity of this opening is a key consideration.
Acid-Catalyzed Ring Opening : In the presence of a protic or Lewis acid, the oxetane oxygen is protonated or coordinated, making the ring much more susceptible to nucleophilic attack. magtech.com.cn Weak nucleophiles, such as water or alcohols, can then open the ring. The attack typically occurs at the more sterically hindered carbon adjacent to the oxygen (the spiro atom) due to electronic effects that stabilize the developing positive charge at this tertiary center. magtech.com.cn For example, acid-catalyzed hydrolysis would yield a diol, specifically 1-(hydroxymethyl)cyclohexane-1,3-diol.
Nucleophilic Ring Opening : Strong nucleophiles can directly attack one of the carbons of the oxetane ring without prior acid activation. magtech.com.cn These attacks are generally governed by sterics, with the nucleophile attacking the less substituted carbon atom (C8 or C9 of the spiro-system). magtech.com.cn For example, reaction with an organolithium reagent (R-Li) could lead to the addition of the 'R' group at one of these positions.
| Conditions | Nucleophile | General Product Structure |
|---|---|---|
| Acid-Catalyzed (e.g., H₂SO₄) | H₂O (Water) | 1,3-Diol |
| Acid-Catalyzed (e.g., Lewis Acid) | R-OH (Alcohol) | Hydroxy-ether |
| Nucleophilic | R-Li (Organolithium) | Ring-opened alcohol with new C-C bond |
Functionalization of the Cyclohexane Ring
The cyclohexane portion of the molecule consists of saturated sp³-hybridized carbon atoms, which are generally unreactive towards many common reagents. Functionalization of these C-H bonds typically requires more aggressive, high-energy conditions, such as free-radical reactions.
For instance, free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or UV light) could potentially introduce a bromine atom onto the cyclohexane ring. The position of this functionalization would be influenced by the stability of the resulting carbon radical, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary. However, the presence of the oxetane and alcohol groups could complicate such reactions, potentially leading to a mixture of products or reaction at an undesired site. Further research is needed to determine the selectivity and viability of such transformations for this specific molecule.
Spiro Ring Expansion or Contraction
The chemical literature provides a basis for understanding the potential ring expansion or contraction of the this compound core, although specific studies on this exact molecule are not extensively documented. The reactivity is largely governed by the inherent strain of the four-membered oxetane ring (approximately 106 kJ/mol) and the stability of potential carbocation intermediates. acs.org
Ring Expansion:
Ring expansion reactions of spirocyclic oxetanes are often driven by the release of ring strain and can be promoted by Lewis or Brønsted acids. nih.govnih.gov For a substrate like this compound, acid-catalyzed activation of the oxetane oxygen would generate a transient carbocation. A subsequent rearrangement, akin to a Wagner-Meerwein or pinacol-type shift, could lead to ring expansion.
Two primary expansion pathways can be envisioned:
Expansion of the Oxetane Ring: Cleavage of the C-O bond could be followed by migration of one of the spiro-cyclohexane bonds. This would result in the formation of a larger, more stable heterocyclic system, such as a spiro[4.5]decanone derivative, after subsequent reaction steps. The rearrangement of spiro[2.3]hexanes to cyclopentanones under Lewis acidic conditions serves as a precedent for this type of transformation, driven by the release of strain energy. nih.gov
Expansion of the Cyclohexane Ring: While less common, rearrangement of the cyclohexane ring itself is also a theoretical possibility under strongly acidic conditions that promote complex skeletal rearrangements. rsc.org
Studies on 3-oxetanone-derived spirocycles have shown that they can undergo facile ring expansion to produce saturated nitrogen heterocycles, highlighting the synthetic utility of this reaction class. nih.gov
Ring Contraction:
Ring contraction of a spiro[3.5]nonane system is a more complex transformation that would require the extrusion of a carbon atom or a significant skeletal reorganization. rsc.org While methods exist for the ring contraction of larger carbocycles to form cyclobutanes or cyclopentanes, these are not commonly reported for the spiro-oxetane system . rsc.orgrsc.org An iron-catalyzed ring contraction of 6,5-fused β-diketones has been shown to preferentially form spiro[4.4]nonane systems over spiro[3.5]nonane systems due to thermodynamic stability, indicating that contractions leading to the spiro[3.5] framework can be energetically unfavorable. acs.org
Synthesis of Diverse Libraries of this compound Analogs and Derivatives
Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry because their rigid, three-dimensional nature allows for precise orientation of functional groups, which can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. rsc.orgnih.gov The this compound core is an attractive starting point for generating diverse chemical libraries for biological screening. Derivatization can occur at the primary alcohol or by modification of the heterocyclic core itself.
The primary alcohol group is the most accessible handle for diversification. Standard organic transformations can be employed to generate a wide array of analogs.
Key Derivatization Strategies:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then serve as intermediates for further reactions like reductive amination, Wittig reactions, or amide bond formations.
Etherification: Williamson ether synthesis or other etherification protocols can be used to introduce a variety of alkyl or aryl substituents, modulating the lipophilicity and steric profile of the molecule.
Esterification and Amidation: Reaction of the alcohol (or the corresponding carboxylic acid derivative) with a diverse set of carboxylic acids or amines, respectively, is a robust method for rapidly generating large libraries of compounds with varied functional groups.
Substitution of the Oxetane Oxygen: Replacing the oxetane oxygen with other heteroatoms, such as nitrogen, leads to different spirocyclic scaffolds like aza-spiro[3.5]nonanes. These nitrogen-containing analogs are of significant interest in drug discovery, and their synthesis and derivatization have been explored for targets such as GPR119 agonists. elsevierpure.com
The following table illustrates plausible derivatization reactions starting from this compound to generate a library of analogs.
| Starting Material | Reaction Type | Reagents/Conditions | Product Class | Example Derivative |
| This compound | Oxidation | PCC, CH₂Cl₂ | Aldehyde | 7-Oxaspiro[3.5]nonane-6-carbaldehyde |
| This compound | Etherification | NaH, R-Br in THF | Ether | 6-{(Benzyloxy)methyl}-7-oxaspiro[3.5]nonane |
| This compound | Esterification | R-COOH, DCC, DMAP | Ester | {7-Oxaspiro[3.5]nonan-6-yl}methyl acetate |
| 7-Oxaspiro[3.5]nonane-6-carboxylic acid | Amide Coupling | R-NH₂, HATU, DIPEA | Amide | N-Benzyl-7-oxaspiro[3.5]nonane-6-carboxamide |
| 7-Oxaspiro[3.5]nonane-6-carbaldehyde | Reductive Amination | R-NH₂, NaBH(OAc)₃ | Amine | N-({7-Oxaspiro[3.5]nonan-6-yl}methyl)aniline |
These derivatization strategies enable the systematic exploration of the chemical space around the this compound core, facilitating structure-activity relationship (SAR) studies and the discovery of novel bioactive compounds.
Biological and Biomedical Research Potential of 7 Oxaspiro 3.5 Nonan 6 Yl Methanol and Its Analogs
Role as Molecular Scaffolds in Drug Discovery and Development
The rigid, three-dimensional structure of spirocyclic compounds makes them highly valuable as molecular scaffolds in drug discovery. bohrium.com This structural rigidity can help to pre-organize functional groups in a specific spatial orientation, which can lead to higher binding affinity and selectivity for their biological targets. In the context of G-protein coupled receptor 119 (GPR119) agonists, a promising target for the treatment of type 2 diabetes, the introduction of spirocyclic structures has been a key strategy in the development of potent and effective drug candidates. nih.govbohrium.com
The {7-Oxaspiro[3.5]nonan-6-yl}methanol scaffold, with its embedded oxetane (B1205548) ring, offers a unique combination of properties. The oxetane moiety can act as a polar, metabolically stable surrogate for other functional groups, while the cyclohexane (B81311) ring provides a robust framework for the attachment of various substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target receptor.
The development of novel GPR119 agonists with spirocyclic cyclohexane structures has demonstrated the potential of this approach. nih.govbohrium.com By replacing more traditional piperidine (B6355638) or piperazine (B1678402) rings with a spirocyclic core, researchers have been able to enhance the three-dimensionality of the molecules. This has been shown to improve target specificity and reduce off-target effects, such as the inhibition of cytochrome P450 (CYP) enzymes, which is a common liability in drug development. bohrium.com
Investigation of Ligand-Target Interactions: Mechanistic Studies and Receptor Binding
Understanding how a drug molecule interacts with its biological target is fundamental to the drug discovery process. For agonists of GPR119, this involves detailed mechanistic studies and receptor binding assays to characterize their activity.
The initial evaluation of novel compounds targeting GPR119 typically involves a battery of in vitro assays to determine their affinity for the receptor and their ability to activate it. These assays are crucial for establishing the potency and efficacy of a potential drug candidate.
A common method to assess the functional activity of GPR119 agonists is to measure the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) in cells engineered to express the receptor. GPR119 is a Gs-coupled receptor, and its activation leads to an increase in cAMP levels. The potency of an agonist is often expressed as its EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
For example, in the development of novel spirocyclic cyclohexane derivatives as GPR119 agonists, a cell-based cAMP assay was used to evaluate their activity. bohrium.com The most potent compound in this series, compound 17 , exhibited an EC50 of 4 nM, indicating a high level of agonistic activity. nih.govbohrium.com
Table 1: In Vitro Activity of a Representative Spirocyclic GPR119 Agonist
| Compound | GPR119 Agonistic Activity (EC50, nM) |
| 17 | 4 |
Data sourced from a study on spirocyclic cyclohexane derivatives as GPR119 agonists. nih.govbohrium.com
Promising results from in vitro assays are followed by in vivo studies in animal models of disease to assess the compound's efficacy and pharmacokinetic properties in a living organism. For GPR119 agonists, these studies are often conducted in diabetic rat or mouse models.
A key experiment is the oral glucose tolerance test (OGTT), which measures the ability of a compound to improve glucose disposal after an oral glucose challenge. In a study of a novel spirocyclic GPR119 agonist, compound 17 , was shown to have a significant hypoglycemic effect in an intraperitoneal glucose tolerance test in rats, along with a glucose concentration-dependent increase in insulin (B600854) secretion. nih.govbohrium.com
In another example, a different class of spirocyclic GPR119 agonists, the 7-azaspiro[3.5]nonane derivatives, were also evaluated in diabetic rats. The lead compound from this series, 54g , demonstrated a favorable glucose-lowering effect in this animal model.
Table 2: In Vivo Efficacy of a Representative Spirocyclic GPR119 Agonist in a Rat Model
| Compound | Dose (mg/kg, p.o.) | Glucose Lowering Effect |
| 17 | Not specified | Significant hypoglycemic effect |
| 54g | Not specified | Favorable glucose lowering effect |
Data for compound 17 sourced from a study on spirocyclic cyclohexane derivatives. nih.govbohrium.com Data for compound 54g sourced from a study on 7-azaspiro[3.5]nonane derivatives.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For this compound derivatives, SAR studies would involve the systematic synthesis and testing of analogs to identify key structural features required for potent GPR119 agonism.
Furthermore, the nature of the substituents on the aromatic rings of these molecules plays a crucial role in determining their potency and pharmacokinetic properties. Optimization of these substituents is a key aspect of the lead optimization process.
A hypothetical SAR study for this compound derivatives might explore modifications at several positions, including:
The hydroxymethyl group: Esterification or etherification of the primary alcohol could modulate polarity and metabolic stability.
The cyclohexane ring: Introduction of substituents could influence the conformation and binding to the receptor.
The oxetane oxygen: While less synthetically accessible, replacement with other heteroatoms could be explored.
Bioisosteric Replacements and Their Impact on Biological Profiles
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve the biological profile of a lead compound. The this compound scaffold itself can be considered a bioisostere of other cyclic systems.
The oxetane ring within the scaffold is a particularly interesting bioisostere. It is often used to replace gem-dimethyl groups or carbonyl groups, offering a more polar and metabolically stable alternative. This can lead to improved solubility, reduced metabolic liability, and enhanced target engagement.
In the broader context of GPR119 agonists, various bioisosteric replacements have been explored. For example, the piperidine or piperazine rings commonly found in early GPR119 agonists have been successfully replaced with spirocyclic systems to improve their drug-like properties. nih.govbohrium.com
The replacement of the oxetane oxygen in the this compound core with a nitrogen atom would lead to a 7-azaspiro[3.5]nonane system. As discussed, derivatives of this scaffold have shown promise as GPR119 agonists, highlighting the potential for bioisosteric modifications of the core spirocyclic system.
Emerging Applications of 7 Oxaspiro 3.5 Nonan 6 Yl Methanol in Materials Science and Organic Synthesis
Utilization as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The quest for highly efficient and selective chiral catalysts is a cornerstone of modern organic synthesis. The rigid framework of spiro compounds makes them excellent scaffolds for the design of chiral ligands, as the restricted conformational flexibility can lead to a more defined and effective chiral environment around a metal center. nih.gov This often translates to higher enantioselectivity in catalytic reactions. nih.govrsc.org Chiral spiro ligands, such as those based on 1,1'-spirobiindane, have demonstrated remarkable success in a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. nih.gov
While direct applications of {7-Oxaspiro[3.5]nonan-6-yl}methanol as a chiral ligand are still emerging, its structure presents significant potential. The chiral centers within the molecule can be exploited to create novel phosphine, amine, or alcohol-based ligands. For instance, the hydroxyl group can serve as a handle for further functionalization to introduce coordinating atoms like phosphorus or nitrogen. The development of such chiral spiro ligands is an active area of research, with many new ligands being synthesized and tested in a range of metal-catalyzed reactions. rsc.orgrsc.orgnih.gov The synthesis of chiral spiro phosphoramidite (B1245037) ligands from enantiomerically pure spirobiindane-diol highlights a viable pathway for converting spirocyclic alcohols into valuable catalytic tools. rsc.org
The effectiveness of chiral spiro ligands is often attributed to the unique steric and electronic environment they create. For example, chiral spiro iridium phosphoramidite complexes have been used in the highly enantioselective hydrogenation of various substrates. rsc.org The development of ligands derived from this compound could lead to new catalysts with unique reactivity and selectivity profiles, further expanding the toolbox of asymmetric catalysis. mdpi.com
Table 1: Examples of Asymmetric Reactions Utilizing Chiral Spiro Ligands
| Reaction Type | Chiral Ligand Type | Metal Catalyst | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Spiro Diphosphine | Rhodium | Up to 99% | nih.gov |
| Asymmetric Allylation | Spiro Monodentate Phospholane | Palladium | Up to 83% | rsc.org |
| Asymmetric Hydrogenation | Spiro Iridium Phosphoramidite | Iridium | Up to 99% | rsc.org |
| Asymmetric (4+2) Dipolar Cyclization | Chiral Phosphoramidite | Palladium | Up to 93% | oaepublish.com |
Building Blocks for the Synthesis of Complex Natural Products and Synthetic Compounds
Spirocycles are prevalent structural motifs in a wide array of natural products, many of which exhibit significant biological activity. rsc.orgnih.govrsc.org The unique three-dimensional architecture of spiro compounds often imparts specific pharmacological properties, making them attractive targets for total synthesis. rsc.orgmdpi.com Consequently, the development of synthetic routes to functionalized spirocyclic building blocks is of great importance to medicinal and organic chemists. researchgate.net
This compound, with its oxaspiro[3.5]nonane core, represents a valuable synthon for the construction of more complex molecules. The oxetane (B1205548) ring can undergo regioselective ring-opening reactions to introduce new functional groups, while the cyclohexane (B81311) ring can be further elaborated. The hydroxyl group provides a convenient point for chemical modification and connection to other molecular fragments. The synthesis of spiro-indenes and other complex spirocyclic systems often relies on the availability of appropriately functionalized starting materials. oaepublish.com
The total synthesis of natural products containing spirocarbocycles often involves strategic ring-closing reactions to form the spirocyclic core. rsc.org Having a pre-formed spirocyclic building block like this compound can significantly streamline the synthetic route to such complex targets. For example, the synthesis of various spiro[4.4]nonane and spiro[4.5]decane derivatives has been achieved through multicomponent reactions, demonstrating the utility of building blocks that already contain a spirocyclic framework. researchgate.net The development of efficient methods to synthesize functionalized spiro[3.5]nonane derivatives is an ongoing area of research. acs.org
Table 2: Selected Natural Products Containing Spirocyclic Motifs
| Natural Product | Structural Class | Biological Activity | Source |
| Griseofulvin | Spiro-benzofuran | Antifungal | Penicillium griseofulvum |
| Spironolactone | Steroidal spironolactone | Diuretic, Antihypertensive | Synthetic |
| Acoranes | Sesquiterpenoid | Various | Plants |
| Spirotryprostatins | Indole alkaloid | Anticancer | Aspergillus fumigatus nih.gov |
Applications in Advanced Materials: Polymers and Functional Coatings
The incorporation of rigid cyclic structures into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. mdpi.com Spirocyclic monomers, in particular, have garnered significant interest for the synthesis of high-performance polymers with improved glass transition temperatures (Tg), thermal stability, and, in some cases, chemical recyclability. acs.orgmdpi.comnih.govnih.gov The rigid and three-dimensional nature of the spirocyclic unit restricts chain mobility, leading to materials with enhanced stiffness and dimensional stability. mdpi.com
This compound, as a functionalized spirocyclic alcohol, holds promise as a monomer for the production of novel polymers. It can potentially be converted into a diol or other difunctional monomers suitable for step-growth polymerization. For instance, the synthesis of polyesters and poly(urethane-urea)s from a vanillin-based spirocyclic diol has demonstrated that the incorporation of spiroacetal units can significantly increase the glass transition temperature of the resulting polymers. oaepublish.comacs.org Similarly, polyesters derived from a rigid spirocyclic diol based on fructose-based HMF have shown enhanced thermal properties. oaepublish.commdpi.com
The ring-opening polymerization of spirocyclic monomers, such as spiro-orthoesters and spiro-orthocarbonates, is another avenue for creating advanced polymers. mdpi.com These polymerizations are often accompanied by low volume shrinkage or even expansion, which is highly desirable for applications such as high-precision castings, dental fillings, and advanced composites. The oxetane ring in this compound could potentially undergo cationic ring-opening polymerization, leading to polyethers with spirocyclic pendant groups, which could impart unique properties to the material.
The properties of polymers derived from spirocyclic monomers make them attractive candidates for the development of functional coatings. Coatings with high thermal stability, scratch resistance, and specific optical properties can be formulated using these polymers. For example, expanding monomers like spiro-orthoesters have been explored for use in UV-curable coatings, demonstrating excellent flexibility and resistance to cracking upon aging. nih.gov
Table 3: Properties of Polymers Derived from Spirocyclic Monomers
| Polymer Type | Spirocyclic Monomer | Key Property Enhancement | Potential Application | Reference |
| Copolyesters | Vanillin-based spiro-diol | Increased glass transition temperature | High-performance plastics | acs.org |
| Polyesters | Fructose-HMF-based spiro-diol | Increased glass transition temperature | Renewable polyesters | oaepublish.commdpi.com |
| Poly(β-thioether ester)s | Citric acid-derived spiro-ketal diols | Chemical recyclability | Sustainable materials | nih.gov |
| Poly(ether-ester) networks | Spiro-orthoester | Low shrinkage, Biocompatibility | 3D printing, Biomedical materials | mdpi.com |
Nanotechnology Applications: Surface Modification and Nanomaterial Dispersion
The functionalization of nanoparticle surfaces is a critical step in tailoring their properties for specific applications, including catalysis, sensing, and biomedical uses. Surface modification can improve the dispersion of nanoparticles in various media, prevent agglomeration, and introduce new functionalities. The use of organic molecules to coat nanoparticles is a common strategy to achieve these goals.
The hydroxyl group of this compound provides a reactive site for the chemical attachment of this molecule to the surface of various nanoparticles, such as metal oxides or silica. The reaction of alcohols with metal oxide surfaces to form ester-like linkages is a known method for surface modification. The unique spirocyclic structure of this compound could impart interesting properties to the functionalized nanoparticles. The rigid and bulky nature of the spirocycle might create a well-defined steric barrier, enhancing the stability of nanoparticle dispersions.
Furthermore, the introduction of a chiral spirocyclic moiety onto a nanoparticle surface could lead to the development of novel chiral stationary phases for enantioselective separations or chiral sensors. The well-defined three-dimensional structure of the spirocycle could create chiral recognition sites on the nanoparticle surface.
While direct studies on the use of this compound for nanoparticle functionalization are not yet widely reported, the principles of surface chemistry suggest its potential in this area. The ability to control the surface properties of nanomaterials is crucial for their successful implementation in advanced technologies, and functionalized spiro compounds represent a promising class of molecules for this purpose.
Future Research Directions and Challenges for 7 Oxaspiro 3.5 Nonan 6 Yl Methanol
Development of More Efficient and Sustainable Synthetic Routes
Key areas for development include:
Catalytic Asymmetric Synthesis: The creation of chiral centers during the formation of the spirocyclic core is a significant challenge. Future efforts should focus on developing catalytic asymmetric methods to control the stereochemistry of the molecule, which is crucial for its potential biological applications.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. Flow chemistry can enable better control over reaction parameters, reduce reaction times, and minimize waste generation.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Synthesis | Enantiomerically pure compounds, improved biological specificity. | Development of highly selective and active catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup costs and optimization of flow parameters. |
| Green Chemistry Approaches | Reduced environmental impact, lower cost. | Identifying suitable green solvents and reagents. |
Exploration of Novel Biological Activities and Therapeutic Targets
The spiro-oxetane motif is increasingly recognized as a valuable component in medicinal chemistry. Its unique three-dimensional structure can impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. While the specific biological activities of {7-Oxaspiro[3.5]nonan-6-yl}methanol remain largely unexplored, the structural alerts within the molecule suggest several promising avenues for investigation. For instance, derivatives of the related 2,7-diazaspiro[3.5]nonane scaffold have been identified as potent inhibitors of KRAS G12C, a critical target in cancer therapy. researchgate.net
Future research should focus on:
Broad Biological Screening: A comprehensive screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, is warranted.
Anticancer and Antiviral Potential: Given the precedence of other spirocyclic compounds in these therapeutic areas, investigating the anticancer and antiviral activities of this scaffold is a logical next step.
Neurological Disorders: The ability of small, rigid scaffolds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) targets.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful toolkit to complement experimental studies by providing detailed insights into the structural and electronic properties of this compound. Advanced computational modeling can accelerate the design of new derivatives and help to elucidate their mechanisms of action.
Future computational studies could include:
Conformational Analysis: A thorough analysis of the conformational landscape of the molecule to understand its preferred shapes and how they might interact with biological macromolecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the interaction of the compound with a biological target, such as an enzyme's active site, providing insights into binding modes and energies.
Predictive ADMET Modeling: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to prioritize the synthesis of derivatives with more favorable drug-like profiles.
Integration into Supramolecular Chemistry and Nanotechnology
The well-defined three-dimensional structure and the presence of a hydroxyl group make this compound an interesting building block for supramolecular chemistry and nanotechnology. The ability to form predictable, ordered structures through non-covalent interactions opens up possibilities for the creation of novel materials with unique properties.
Potential future research directions include:
Self-Assembling Monolayers: Investigating the ability of the molecule to form self-assembling monolayers on various surfaces, which could have applications in surface modification and sensor technology.
Metal-Organic Frameworks (MOFs): The hydroxyl group could serve as a coordination site for metal ions, enabling the construction of novel metal-organic frameworks with porous structures for applications in gas storage or catalysis.
Drug Delivery Systems: Incorporation of the spiro-oxetane motif into larger supramolecular assemblies could lead to the development of new drug delivery vehicles with enhanced stability and targeted release properties.
Expanding the Scope of this compound Derivatives for Enhanced Functionality
The true potential of this compound will likely be realized through the synthesis and evaluation of a diverse library of its derivatives. The modular nature of its synthesis should allow for systematic modifications to fine-tune its properties for specific applications.
Key strategies for derivatization include:
Modification of the Hydroxyl Group: The primary alcohol provides a convenient handle for introducing a wide variety of functional groups through esterification, etherification, or conversion to other functionalities. This would allow for the exploration of structure-activity relationships.
Substitution on the Cyclohexane (B81311) Ring: Introducing substituents on the cyclohexane ring can modulate the lipophilicity, polarity, and steric profile of the molecule.
Bioisosteric Replacement: Replacing the oxetane (B1205548) ring with other four-membered heterocycles, such as azetidines or thietanes, could lead to derivatives with altered biological activities and physicochemical properties.
Q & A
Q. What are the common synthetic routes for {7-Oxaspiro[3.5]nonan-6-yl}methanol, and how are yields optimized?
The synthesis typically involves cyclization reactions to form the spirocyclic core, followed by functionalization of the methanol group. For example:
- Step 1 : Cyclization of a cyclohexane derivative under acidic or basic conditions to form the 7-oxaspiro[3.5]nonane backbone .
- Step 2 : Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences. Iodomethane or other alkylating agents may be used under controlled heating (60–80°C) in solvents like THF .
- Optimization : Yields improve with inert atmospheres (e.g., nitrogen), stoichiometric control of reagents, and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Distinct peaks for sp³ hybridized carbons in the spirocyclic ring (δ 1.2–2.5 ppm for CH₂ groups) and the hydroxymethyl proton (δ 3.4–3.8 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 170 [M+H]⁺) confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and C–O bonds (~1050–1250 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence selectivity in nucleophilic substitutions involving this compound?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring substitution at the hydroxymethyl group. Non-polar solvents may stabilize intermediates, leading to side reactions .
- Temperature : Lower temperatures (0–25°C) reduce competing elimination pathways, while higher temperatures (50–80°C) accelerate substitution but risk ring-opening .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) activate electrophilic sites, improving regioselectivity. For example, BF₃ increases yield in esterification by 15–20% .
Q. What structural features of this compound contribute to its biological activity, and how are these validated?
- Spirocyclic Rigidity : The fused rings restrict conformational flexibility, enhancing binding affinity to enzymes like PRMT5 (IC₅₀ values < 1 µM in cancer cell lines) .
- Hydroxymethyl Group : Acts as a hydrogen-bond donor, critical for interactions with catalytic residues (e.g., in kinase inhibition assays).
- Validation :
- SAR Studies : Derivatives lacking the hydroxymethyl group show 10-fold reduced activity .
- Crystallography : Co-crystal structures with target proteins (e.g., PDB entries) reveal direct interactions .
Q. How can stability issues of this compound in aqueous biological assays be mitigated?
- pH Control : Buffering at pH 6.5–7.5 minimizes hydrolysis of the spirocyclic ether .
- Lyophilization : Freeze-drying the compound in the presence of cryoprotectants (e.g., trehalose) enhances shelf life .
- Prodrug Strategies : Converting the hydroxymethyl group to a phosphate ester improves solubility and stability in cell culture media .
Contradictions and Resolutions
- Synthetic Routes : suggests iodomethane for alkylation, while uses cyclization of ethyl cyanoacetate derivatives. Both methods are valid but context-dependent; iodomethane is preferred for small-scale synthesis, while cyclization suits scalable protocols .
- Biological Targets : Some studies emphasize PRMT5 inhibition (), while others focus on kinase targets (). This reflects the compound’s polypharmacology, requiring target-specific assay validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
